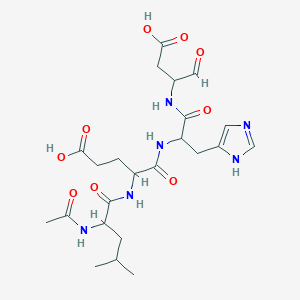
Ac-Leu-Glu-His-Asp-CHO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its role as a reversible inhibitor of caspase-9, a cysteine protease involved in the initiation of apoptosis pathways . This compound has significant implications in the study of apoptosis and related cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-Leu-Glu-His-Asp-CHO is synthesized through peptide synthesis techniquesThe synthesis typically employs solid-phase peptide synthesis (SPPS) methods, which allow for the efficient assembly of the peptide chain .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ac-Leu-Glu-His-Asp-CHO primarily undergoes reactions typical of peptide aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or hydrazines under mild conditions.
Major Products Formed
Oxidation: Ac-Leu-Glu-His-Asp-COOH (carboxylic acid derivative).
Reduction: Ac-Leu-Glu-His-Asp-CH₂OH (primary alcohol derivative).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ac-Leu-Glu-His-Asp-CHO has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and aldehyde reactivity.
Industry: Utilized in the development of apoptosis-related assays and diagnostic tools.
Mechanism of Action
Ac-Leu-Glu-His-Asp-CHO exerts its effects by inhibiting caspase-9, a key enzyme in the mitochondrial pathway of apoptosis. The compound binds to the active site of caspase-9, preventing its activation and subsequent cleavage of downstream caspases such as caspase-3, -6, and -7 . This inhibition disrupts the apoptotic signaling cascade, thereby preventing programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Ac-Asp-Glu-Val-Asp-CHO: A caspase-3 inhibitor.
Ac-YVAD-CHO: A caspase-1 inhibitor.
Z-VAD-FMK: A pan-caspase inhibitor.
Uniqueness
Ac-Leu-Glu-His-Asp-CHO is unique in its specificity for caspase-9, making it a valuable tool for studying the intrinsic pathway of apoptosis. Unlike other caspase inhibitors, it selectively targets caspase-9 without significantly affecting other caspases .
Properties
Molecular Formula |
C23H34N6O9 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H34N6O9/c1-12(2)6-17(26-13(3)31)23(38)28-16(4-5-19(32)33)21(36)29-18(7-14-9-24-11-25-14)22(37)27-15(10-30)8-20(34)35/h9-12,15-18H,4-8H2,1-3H3,(H,24,25)(H,26,31)(H,27,37)(H,28,38)(H,29,36)(H,32,33)(H,34,35) |
InChI Key |
LRHHFDQCXBPQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


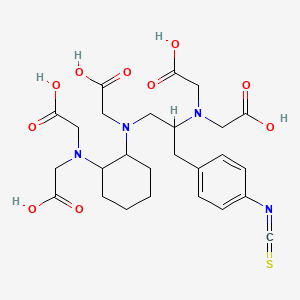
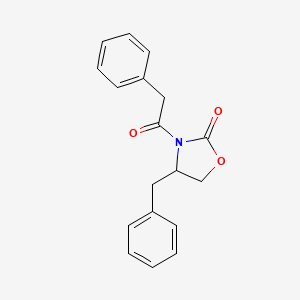

![3-[2,2-Difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanoic acid](/img/structure/B12318065.png)


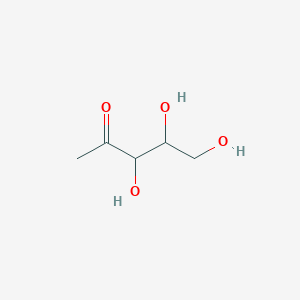
![[6-Acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate](/img/structure/B12318075.png)
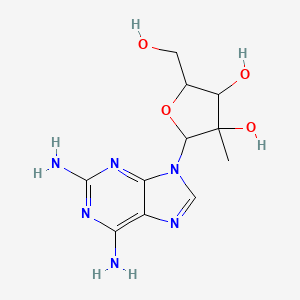
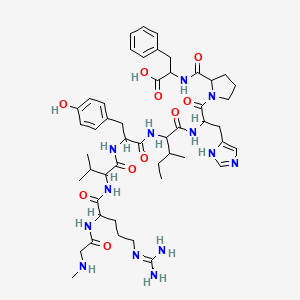
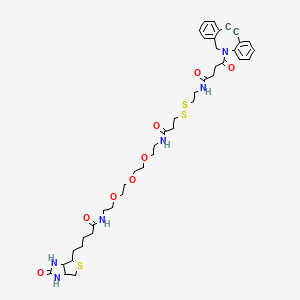
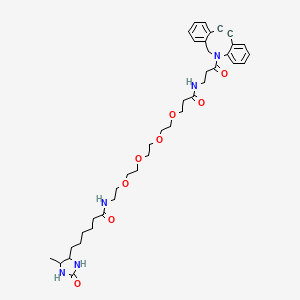
![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-methylbutanoate](/img/structure/B12318090.png)
![(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B12318106.png)
